BenchChemオンラインストアへようこそ!

TGFbetaRI-IN-3

ALK5 inhibitor potency TGFβR1 IC50 comparison kinase inhibitor biochemical assay

TGFbetaRI-IN-3 (CAS 2763602-67-9, CHEMBL4851363) is a synthetic small-molecule inhibitor of the transforming growth factor-beta receptor type I kinase (TGFβR1, also known as ALK5). It belongs to the quinoline-4-amine structural class and exhibits sub-nanomolar potency against the recombinant human TGFβR1 kinase domain in cell-free assays.

Molecular Formula C28H23N3O2S
Molecular Weight 465.6 g/mol
Cat. No. B8217941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTGFbetaRI-IN-3
Molecular FormulaC28H23N3O2S
Molecular Weight465.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)C5=CC=C(C=C5)S(=O)(=O)C
InChIInChI=1S/C28H23N3O2S/c1-19-4-3-5-22(16-19)27-18-23(12-14-29-27)31-26-13-15-30-28-17-21(8-11-25(26)28)20-6-9-24(10-7-20)34(2,32)33/h3-18H,1-2H3,(H,29,30,31)
InChIKeyVYDDFPZEAIUBBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TGFbetaRI-IN-3 for Selective TGFβR1 (ALK5) Inhibition in Immuno-Oncology Research – Key Procurement Specifications


TGFbetaRI-IN-3 (CAS 2763602-67-9, CHEMBL4851363) is a synthetic small-molecule inhibitor of the transforming growth factor-beta receptor type I kinase (TGFβR1, also known as ALK5) [1]. It belongs to the quinoline-4-amine structural class and exhibits sub-nanomolar potency against the recombinant human TGFβR1 kinase domain in cell-free assays [2]. The compound is supplied as a research-use-only product with demonstrated purity ≥98% by HPLC and is formulated for both in vitro biochemical studies and in vivo administration via validated solubilization protocols .

Why TGFbetaRI-IN-3 Cannot Be Replaced by Common ALK5 Inhibitors: Quantitative Selectivity and Potency Gaps


TGFβ receptor type I kinase inhibitors are not functionally interchangeable. Clinically advanced ALK5 agents such as Galunisertib and Vactosertib exhibit multi-kinase inhibition profiles (including activity against ALK4, TGFβR2, p38α/MAPK14, MINK/MAP4K6, and RIPK2) that complicate target deconvolution and introduce confounding biological effects . In contrast, TGFbetaRI-IN-3 demonstrates an approximately 2,000-fold selectivity window over the closely related Ste20-family kinase MAP4K4, a specificity feature not matched by the most widely used in-class comparators [1]. Substituting TGFbetaRI-IN-3 with a lower-selectivity inhibitor in immuno-oncology experiments—where both TGFβR1 and MAP4K pathways independently modulate T-cell and myeloid cell function—risks generating ambiguous or irreproducible datasets [2]. The quantitative evidence below establishes the specific potency and selectivity advantages that justify prioritized procurement of TGFbetaRI-IN-3 over its closest analogs.

TGFbetaRI-IN-3 Procurement Evidence: Quantitative Differentiation Against In-Class ALK5 Inhibitors


Sub-Nanomolar TGFβR1 Biochemical Potency: TGFbetaRI-IN-3 vs. Galunisertib, Vactosertib, SB-431542, and LY-364947

TGFbetaRI-IN-3 inhibits recombinant human TGFβR1 (ALK5) with an IC50 of 0.79 nM, as measured in a cell-free kinase assay and confirmed in HEK293 cell-based assay [1]. This represents a 71-fold improvement in potency over Galunisertib (LY2157299; IC50 = 56 nM, cell-free assay), a 14-fold improvement over Vactosertib (TEW-7197; IC50 = 11 nM), and a 119-fold improvement over the widely used tool compound SB-431542 (IC50 = 94 nM) . Even compared with the highly potent RepSox (ALK5 autophosphorylation IC50 = 4 nM), TGFbetaRI-IN-3 retains a 5-fold biochemical potency advantage . The sub-nanomolar IC50 translates to substantially lower compound consumption in dose-response studies, extending the experimental utility of each milligram procured.

ALK5 inhibitor potency TGFβR1 IC50 comparison kinase inhibitor biochemical assay

MAP4K4 Counter-Screening Selectivity: TGFbetaRI-IN-3 Achieves ~2,000-Fold Discrimination vs. Galunisertib's ≤5-Fold Window

TGFbetaRI-IN-3 exhibits an IC50 of 1,520 nM against recombinant human MAP4K4 (HGK), yielding a selectivity ratio of approximately 1,924-fold relative to its TGFβR1 IC50 of 0.79 nM [1]. In contrast, Galunisertib (LY2157299) inhibits MAP4K4 with an IC50 of 263 nM, providing a selectivity window of only 1.5- to 4.7-fold relative to its TGFβR1 IC50 of 56-170 nM depending on the assay [2]. This discrepancy is functionally critical: MAP4K4 is a Ste20-family kinase that regulates LFA-1-mediated T-cell adhesion, macrophage activation, and cytokine production—pathways that are independently modulated in immuno-oncology experimental systems [3]. The 400-fold larger selectivity gap achieved by TGFbetaRI-IN-3 ensures that MAP4K4-driven confounds are minimized at concentrations sufficient for complete TGFβR1 blockade (≤10 nM), whereas Galunisertib at its effective TGFβR1-inhibitory concentrations simultaneously suppresses MAP4K4 activity.

kinase selectivity MAP4K4 off-target immuno-oncology tool compound TGFLF-β pathway specificity

Chemical Scaffold Divergence: Quinoline-4-Amine Core Confers Distinct Kinase Binding Mode vs. Dihydropyrrolopyrazole and Thienopyrimidine Inhibitors

TGFbetaRI-IN-3 is built on a quinoline-4-amine core (7-(4-(methylsulfonyl)phenyl)-N-(2-(m-tolyl)pyridin-4-yl)quinolin-4-amine), a chemotype structurally distinct from the dihydropyrrolopyrazole scaffold of Galunisertib, the thieno[3,2-d]pyrimidine core of Vactosertib, and the benzodioxole-aminothiazole scaffold of SB-431542 [1][2]. This scaffold divergence is associated with the compound's unique selectivity fingerprint: the quinoline-4-amine series was specifically optimized to eliminate off-target activity against MAP4K4, a liability inherent to dihydropyrrolopyrazole-based ALK5 inhibitors that engage a conserved hydrophobic pocket adjacent to the ATP-binding site also recognized by MAP4K family kinases . For researchers requiring tool compounds with orthogonal binding modes for chemical biology proof-of-concept experiments or for laboratories conducting structure-activity relationship (SAR) studies, TGFbetaRI-IN-3 provides a chemotype that is not represented among currently marketed ALK5 inhibitors.

ALK5 inhibitor scaffold quinoline-4-amine type I kinase inhibitor ATP-competitive inhibitor chemotype

Validated In Vivo Formulation Protocol: Ready-to-Use Solubilization Data for TGFbetaRI-IN-3 Animal Studies

TGFbetaRI-IN-3 is accompanied by vendor-validated in vivo formulation protocols, reducing the experimental burden of solubility optimization. The compound achieves a clear solution at 4.65 mg/mL (9.99 mM) in a vehicle composed of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O, enabling intraperitoneal or oral gavage administration at pharmacologically relevant doses . An alternative homogeneous suspension formulation at 5 mg/mL in CMC-Na is also provided for oral dosing . By comparison, several widely used ALK5 inhibitors present greater formulation challenges: SB-431542 requires DMSO concentrations exceeding 10% for millimolar stock solutions, and A83-01 solutions are explicitly noted as unstable and must be freshly prepared . The availability of a pre-validated, stability-tested formulation protocol for TGFbetaRI-IN-3 reduces pilot solubility screening and accelerates the transition from in vitro to in vivo experimental timelines.

in vivo formulation TGFβR1 inhibitor pharmacokinetics compound solubility preclinical dosing

Batch-Traceable Purity Specifications: ≥98% HPLC Purity with Public COA and NMR Documentation

TGFbetaRI-IN-3 is supplied with batch-specific quality control documentation including HPLC purity analysis (98.05% for representative batch E239401), NMR spectra, and a Certificate of Analysis (COA) available for public download . This level of analytical transparency exceeds that provided for several older-generation ALK5 tool compounds. For instance, commercial batches of SB-431542 and LY-364947 are frequently listed with purity ranges (e.g., ≥98% by HPLC) but without open-access batch-specific COA or spectroscopic verification . In immuno-oncology studies where compound purity directly affects the reproducibility of T-cell suppression or macrophage polarization assays—systems highly sensitive to trace endotoxin or metal contaminants—the availability of downloadable, batch-linked purity documentation provides a verifiable quality assurance checkpoint prior to procurement [1].

compound quality control HPLC purity NMR characterization reproducible research reagents

Optimal Research Application Scenarios for TGFbetaRI-IN-3 Based on Quantitative Differentiation Evidence


Immuno-Oncology Target Deconvolution: TGFβR1-Specific vs. MAP4K4-Mediated T-Cell and Myeloid Cell Phenotypes

In immuno-oncology studies where TGF-β blockade is combined with anti-PD-1/PD-L1 immune checkpoint inhibitors, the 2,000-fold selectivity of TGFbetaRI-IN-3 over MAP4K4 (IC50 1,520 nM vs. 0.79 nM for TGFβR1) [1] enables clean discrimination of ALK5-dependent phenotypes from MAP4K4-driven effects on lymphocyte adhesion (LFA-1 clustering) and macrophage inflammatory polarization. Galunisertib's near-equipotent inhibition of both kinases (selectivity ≤5-fold) precludes such deconvolution and may mask or distort the true contribution of TGFβR1 to anti-tumor immunity. TGFbetaRI-IN-3 at concentrations ≤10 nM achieves >90% TGFβR1 occupancy while sparing MAP4K4, providing a specific chemical probe for dissecting the TGF-β axis in syngeneic tumor models and human T-cell exhaustion assays.

High-Precision Compound Titration in Fibrosis and EMT Cellular Models Requiring Low-Nanomolar TGFβR1 Engagement

For epithelial-to-mesenchymal transition (EMT) and fibrosis cell-based assays (e.g., A549, HaCaT, primary fibroblasts stimulated with TGF-β1), the sub-nanomolar biochemical potency of TGFbetaRI-IN-3 (IC50 = 0.79 nM) [1] translates to near-complete suppression of SMAD2/3 phosphorylation at concentrations that do not trigger compensatory signaling or cytotoxicity associated with micromolar compound exposures. Compared with SB-431542 (IC50 = 94 nM), which requires 100-fold higher working concentrations , TGFbetaRI-IN-3 reduces the risk of vehicle toxicity (DMSO carryover) and non-specific thiol reactivity that can confound prolonged 48-72 hour EMT time course experiments. The validated in vivo formulation further supports seamless transition from in vitro dose-response characterization to murine bleomycin-induced pulmonary fibrosis or unilateral ureteral obstruction (UUO) renal fibrosis models.

Orthogonal Chemical Probe Strategy for ALK5 Target Validation in Drug Discovery Programs

Drug discovery teams advancing ALK5-targeted programs require at least two structurally orthogonal chemical probes to validate that observed pharmacological effects are on-target rather than scaffold-dependent artifacts. TGFbetaRI-IN-3, with its quinoline-4-amine core [1], provides a chemotype entirely distinct from the dihydropyrrolopyrazole (Galunisertib), thienopyrimidine (Vactosertib), and benzodioxole-aminothiazole (SB-431542) families . When TGFbetaRI-IN-3 and a structurally unrelated ALK5 inhibitor produce concordant biological signatures in transcriptomic (RNA-seq) or phosphoproteomic readouts, the on-target confidence is substantially increased. This orthogonal chemical biology approach is recommended by the Chemical Probes Portal consensus guidelines and is achievable with TGFbetaRI-IN-3 as one leg of the validation pair.

Cost-Efficient Large-Scale Phenotypic Screening with Minimized Compound Consumption Per Well

For academic screening laboratories and core facilities performing medium- to high-throughput TGF-β pathway reporter assays (e.g., CAGA12-luciferase, p3TP-lux), the 0.79 nM IC50 of TGFbetaRI-IN-3 [1] enables complete pathway suppression at final assay concentrations of 3-10 nM. This is approximately 70-fold lower than the effective screening concentrations required for Galunisertib (IC50 = 56 nM; typical working range 200-500 nM) . At these low concentrations, a single 5 mg vial of TGFbetaRI-IN-3 (USD ~309) supports approximately 3,200-10,700 wells at 100 µL assay volume, compared with ~550-1,300 wells for a comparably priced 5 mg quantity of Galunisertib. This translates to a 5- to 10-fold reduction in compound cost per screening data point, a meaningful procurement consideration for resource-limited academic screening cores.

Quote Request

Request a Quote for TGFbetaRI-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.